CMC: Hydrotrope-Solubilizer Position
Heptyl D-glucoside exhibits a CMC of 70–79 mM in water at 25°C, a value that is significantly higher than that of its longer-chain homologs, octyl glucoside (20–30 mM) and decyl glucoside (1.0–2.2 mM), and substantially lower than its shorter-chain homolog, hexyl glucoside (250 mM) [1][2]. This intermediate CMC positions heptyl glucoside as an effective hydrotrope, capable of solubilizing lipophilic compounds without forming extensive micellar structures that could interfere with formulation clarity or protein stability .
| Evidence Dimension | Critical Micelle Concentration (CMC) at ~25°C in water |
|---|---|
| Target Compound Data | 70 mM (Anatrace); 79 mM (Sigma-Aldrich/Univ. Glasgow) |
| Comparator Or Baseline | Hexyl glucoside: 250 mM; Octyl glucoside: 20–30 mM; Decyl glucoside: 1.0–2.2 mM |
| Quantified Difference | Heptyl CMC is 3.1–3.6x lower than hexyl; 2.3–4.0x higher than octyl; 32–79x higher than decyl |
| Conditions | Aqueous solution, 25°C, measured by surface tension, conductivity, or ITC. |
Why This Matters
The high CMC of heptyl glucoside enables hydrotropic solubilization at concentrations where longer-chain surfactants would form micelles, affecting formulation viscosity, clarity, and potential protein denaturation.
- [1] University of Glasgow. (n.d.). Detergents Used in Protein Crystallization. Retrieved from https://www.chem.gla.ac.uk/research/groups/protein/mirror/stura/cryst/det.html View Source
- [2] Sigma-Aldrich. (n.d.). Octyl β-D-glucopyranoside (Product No. 850511). Retrieved from https://www.sigmaaldrich.com View Source
